molecular formula C11H16N2O3 B2759249 2-(4-Ethoxyphenoxy)propanehydrazide CAS No. 727704-73-6

2-(4-Ethoxyphenoxy)propanehydrazide

Cat. No.: B2759249
CAS No.: 727704-73-6
M. Wt: 224.26
InChI Key: OBKVJBHGVUOQIC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenoxy)propanehydrazide typically involves the reaction of 4-ethoxyphenol with 2-bromo-1-propanol to form 2-(4-ethoxyphenoxy)propanol. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pressure conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenoxy)propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenoxy)propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethoxyphenoxy)propanehydrazide is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

2-(4-ethoxyphenoxy)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-3-15-9-4-6-10(7-5-9)16-8(2)11(14)13-12/h4-8H,3,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKVJBHGVUOQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC(C)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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